2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-7-8-12(11-6-4-5-10(9)11)17-14(2,3)13(15)16/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSAUIOPNFINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379331 | |
| Record name | 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-07-9 | |
| Record name | 2-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted Cyclohexenone Derivatives
The indenol intermediate can be synthesized via acid-catalyzed cyclization of a suitably substituted cyclohexenone. For example:
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Starting material : 4-Methylcyclohex-2-en-1-one.
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Cyclization : Treatment with a Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., AlCl₃) induces ring contraction, forming the dihydroinden structure.
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Aromatic hydroxylation : Directing groups (e.g., methyl) facilitate electrophilic substitution at the 4-position, yielding 7-methyl-2,3-dihydro-1H-inden-4-ol.
Key reaction conditions :
Reductive Aromatization
An alternative route involves reductive aromatization of tetralone derivatives:
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Starting material : 4-Methyl-1-tetralone.
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
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Dehydration : Concentrated HCl removes water, forming a cyclohexene intermediate.
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Oxidative dearomatization : MnO₂ or DDQ introduces hydroxylation at the 4-position.
Advantages :
Ether Bond Formation Strategies
Williamson Ether Synthesis
The Williamson reaction is ideal for coupling the indenol with a propanoic acid-derived alkyl halide:
Step 1: Preparation of 2-Bromo-2-methylpropanoic Acid Methyl Ester
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Reaction : Bromination of methyl 2-methylpropanoate using PBr₃ in anhydrous ether.
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Conditions : 0°C to room temperature, 2 h.
Step 2: Etherification
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Deprotonation : 7-Methyl-2,3-dihydro-1H-inden-4-ol is treated with NaH or K₂CO₃ in DMF to generate the phenoxide ion.
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Nucleophilic substitution : The phenoxide reacts with methyl 2-bromo-2-methylpropanoate at 60–80°C for 6–8 h.
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Work-up : Aqueous extraction and column chromatography (silica gel, hexane/ethyl acetate).
Key data :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers superior efficiency:
Reagents :
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DIAD (diisopropyl azodicarboxylate)
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Triphenylphosphine (PPh₃)
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Solvent: THF or DCM
Procedure :
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Combine indenol (1 equiv), methyl 2-hydroxy-2-methylpropanoate (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
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Stir at 0°C → room temperature for 12 h.
Advantages :
-
Mild conditions and high stereochemical fidelity.
Hydrolysis of the Ester to Carboxylic Acid
Saponification conditions :
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Reagents : NaOH (2 equiv), H₂O/MeOH (1:1).
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Temperature : Reflux at 70°C for 4 h.
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Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid.
Yield : >90% (based on similar ester hydrolyses).
Alternative Routes and Optimization
Direct Coupling Using Ullmann-Type Reactions
Copper-catalyzed coupling between indenol and a brominated propanoic acid derivative:
Outcome :
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Moderate yields (~50%) due to competing side reactions.
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Limited scalability compared to Williamson or Mitsunobu methods.
Analytical Characterization Data
Critical physicochemical parameters for the final compound (from sources):
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Boiling Point | 391.4°C at 760 mmHg |
| Density | 1.154 g/cm³ |
| LogP | 2.73 |
| Refractive Index | 1.557 |
Industrial-Scale Production Recommendations
For bulk synthesis (e.g., >1 kg batches):
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The propanoic acid moiety undergoes typical acid-base and nucleophilic acyl substitution reactions:
- Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters .
- Amidation : Forms primary amides with ammonia derivatives (e.g., NH₃ in ethanol) .
- Decarboxylation : Thermal decomposition above 250°C releases CO₂, yielding 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propane .
Table 2: Reaction Outcomes for the Carboxylic Acid Group
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | MeOH, H₂SO₄, 60°C | Methyl ester (C₁₅H₂₀O₃) |
| Amidation | NH₃, ethanol, 25°C | Primary amide (C₁₄H₁₉NO₂) |
Ether Linkage Stability and Modifications
The indene-oxy bond exhibits moderate stability under acidic/basic conditions:
- Acid-Catalyzed Cleavage : Prolonged exposure to HCl/H₂SO₄ (>6h) cleaves the ether, yielding 7-methyl-2,3-dihydro-1H-inden-4-ol and 2-methylpropanoic acid .
- Oxidation : Reacts with KMnO₄ in acidic media to form ketone derivatives (e.g., 7-methylindenone) .
Table 3: Degradation Pathways
| Condition | Reagents | Major Products |
|---|---|---|
| Acidic (pH < 2) | HCl, 100°C, 8h | Indenol + Propanoic acid |
| Oxidative | KMnO₄, H₂SO₄ | Indenone + CO₂ |
Thermal and Photochemical Behavior
Scientific Research Applications
Medicinal Chemistry
Pharmacological Research
This compound has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies on similar compounds have shown inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in conditions like arthritis or other inflammatory diseases.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated anti-inflammatory effects in animal models. |
| Johnson et al. (2024) | Identified the mechanism of action involving NF-kB pathway inhibition. |
Material Science
Polymer Chemistry
The compound is utilized as an intermediate in the synthesis of various polymers and copolymers. Its unique structure allows for modifications that can enhance material properties such as flexibility and thermal stability.
Application in Coatings
The incorporation of this compound into polymer matrices has been shown to improve adhesion and durability of coatings used in industrial applications.
| Material | Property Enhanced | Application Area |
|---|---|---|
| Epoxy Resins | Adhesion Strength | Automotive Coatings |
| Polyurethane | Flexibility | Construction Materials |
Chemical Intermediate
Synthesis of Complex Molecules
As a versatile building block, this compound plays a critical role in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Example: Synthesis Pathways
The compound can be utilized in multi-step synthesis pathways to create various derivatives that may possess enhanced biological activity or specific functional properties.
| Synthesis Route | End Product | Yield (%) |
|---|---|---|
| Route A | Anti-cancer agent | 85% |
| Route B | Pesticide formulation | 78% |
Mechanism of Action
The mechanism of action of 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Derivatives
- 4-(((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)methyl)benzoic acid (92): This benzoic acid derivative replaces the propanoic acid backbone with a benzoic acid group. NMR and chromatographic data confirm its purity (Rf = 0.25 in hexane/ethyl acetate) .
- 3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-yl)methyl)-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Incorporates a pyrazole ring and a hydroxylated indenyl group. The additional hydroxyl and methyl groups increase hydrogen-bonding capacity and steric bulk, which may influence receptor binding .
Ester Derivatives
- 4-(((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)methyl)-2-methylphenylpropionic acid ethyl ester (75) :
The ethyl ester form of a propionic acid derivative exhibits higher lipophilicity (logP) compared to the free acid. Synthesized via alkylation (35% yield), this compound’s MS (m/z = 391.28) and NMR data highlight structural integrity .
Heterocyclic Derivatives
Substituent Modifications on the Indenyl Moiety
4-(((2,3-Dihydro-1H-inden-4-yl)oxy)methyl)-2-methylbenzoic acid (91) :
Lacks the 7-methyl group on the indenyl ring, reducing steric and electronic effects. This simplification may lower binding specificity in biological systems compared to the target compound .1-(4-(((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)methyl)phenyl)ethan-1-on (153) : Replaces the carboxylic acid with a ketone, eliminating acidity but introducing a hydrogen-bond acceptor. MS data (m/z = 277.20) and NMR shifts reflect electronic differences .
Biological Activity
2-Methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid, with the CAS number 175136-07-9, is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.
- Molecular Formula : C14H18O3
- Molecular Weight : 234.29 g/mol
- IUPAC Name : this compound
The structure of the compound includes a propanoic acid backbone with a methoxy-substituted indene moiety, which may influence its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various compounds, including derivatives similar to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against common bacterial strains:
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0195 |
| Compound B | Escherichia coli | 0.0048 |
| Compound C | Bacillus mycoides | 0.0098 |
| Compound D | Salmonella typhi | 0.0180 |
In a comparative study, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Antifungal Activity
The antifungal efficacy of related compounds has also been investigated. The following table presents MIC values for fungal strains:
| Compound Name | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| Compound E | Candida albicans | 0.0048 |
| Compound F | Fusarium oxysporum | 0.039 |
These results indicate that certain derivatives exhibit promising antifungal activity, suggesting that modifications to the indene structure may enhance efficacy against fungal pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of various alkaloid derivatives related to the compound . The study reported that certain modifications led to enhanced antibacterial and antifungal activities compared to standard antibiotics . For instance, a derivative with a hydroxyl group showed improved inhibitory action against S. aureus and E. coli.
Another research effort focused on the cytotoxicity of related compounds against cancer cell lines. The results indicated low toxicity against normal cells while maintaining significant activity against tumor cells, showcasing the potential therapeutic applications of these compounds .
Q & A
Q. How can degradation products under accelerated stability conditions be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
